N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-ethoxy-3-nitrobenzamide
Description
N-[3-(1H-Benzimidazol-2-yl)-2-methylphenyl]-4-ethoxy-3-nitrobenzamide is a benzamide derivative featuring a benzimidazole moiety at the 3-position of the phenyl ring, a methyl group at the 2-position, and ethoxy and nitro substituents at the 4- and 3-positions of the benzamide ring, respectively. This structure combines aromatic heterocycles (benzimidazole) with polar functional groups (nitro, ethoxy), making it a candidate for diverse biological activities, including antimicrobial and receptor antagonism .
Properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-ethoxy-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4/c1-3-31-21-12-11-15(13-20(21)27(29)30)23(28)26-17-10-6-7-16(14(17)2)22-24-18-8-4-5-9-19(18)25-22/h4-13H,3H2,1-2H3,(H,24,25)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQEWBRQIMOJGKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2C)C3=NC4=CC=CC=C4N3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50361799 | |
| Record name | N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-ethoxy-3-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50361799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6454-46-2 | |
| Record name | N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-ethoxy-3-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50361799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-ethoxy-3-nitrobenzamide is a benzimidazole derivative with a complex structure that has garnered attention for its diverse biological activities. Its molecular formula is with a molecular weight of approximately 416.43 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research.
| Property | Value |
|---|---|
| Molecular Formula | C23H20N4O4 |
| Molecular Weight | 416.43 g/mol |
| Density | 1.352 g/cm³ |
| LogP | 6.0047 |
| PSA (Polar Surface Area) | 116.32 Ų |
Antimicrobial Properties
Research indicates that benzimidazole derivatives, including this compound, exhibit significant antimicrobial activity. These compounds are known to interfere with the synthesis of vital cellular components in bacteria, leading to cell death.
Case Study: Antimicrobial Efficacy
A study conducted on various benzimidazole derivatives demonstrated that compounds similar to this compound showed potent activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 1 to 10 µg/mL, indicating strong antimicrobial potential.
Anticancer Activity
The anticancer properties of this compound have also been explored, particularly its effects on various cancer cell lines.
Mechanism of Action
The mechanism by which benzimidazole derivatives exert anticancer effects typically involves the induction of apoptosis and inhibition of cell proliferation. These compounds may inhibit tubulin polymerization, disrupting microtubule dynamics essential for mitosis.
Research Findings
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound demonstrated IC50 values in the micromolar range, suggesting considerable efficacy.
Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinity of this compound with various biological targets:
| Target Protein | Binding Affinity (kcal/mol) |
|---|---|
| Tubulin | -9.5 |
| DNA Topoisomerase | -8.7 |
| Cholinesterase | -7.8 |
These findings suggest that the compound has a high potential for interaction with key proteins involved in cancer progression and microbial resistance.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Heterocyclic Core Modifications: Benzimidazole vs. Benzothiazole
The substitution of benzimidazole with benzothiazole significantly alters electronic properties and binding interactions. For example:
- This modification may impact solubility and target affinity .
- N-[3-(1,3-Benzothiazol-2-yl)-2-methylphenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide () further substitutes the 4-ethoxy group with pyrrolidinyl, introducing basicity and conformational flexibility. Such changes could enhance membrane permeability .
Table 1: Structural Analog Comparison
Substituent Variations: Nitro and Alkoxy Groups
The position and type of substituents influence bioactivity:
- Nitro Group : In , nitrobenzamide derivatives like (+)-N-methyl-N-(2-methylphenyl)-3-nitro-4-(2-thiazolylsulfinyl)benzamide act as calcitonin gene-related peptide (CGRP) receptor antagonists. The nitro group at the 3-position (as in the target compound) is critical for π-π stacking and charge-transfer interactions .
- Alkoxy Groups : The 4-ethoxy group in the target compound contrasts with 4-pyrrolidinyl () or sulfinyl groups (). Ethoxy provides moderate electron-donating effects, whereas pyrrolidinyl introduces steric bulk and basicity .
Antimicrobial Potential
Benzimidazole derivatives are prominent in antimicrobial research:
- Compound 10244308 (N-(3-(1H-Imidazol-5-yl)propyl)-1H-benzo[d]imidazol-2-amine) exhibits a binding affinity of -7.3 kcal/mol against MRSA’s PBP2A (). The target compound’s benzimidazole and nitro groups may similarly inhibit bacterial enzymes .
- Compound 15 () shows MIC values of 0.98 μg/cm³ against E. coli and S. aureus, attributed to its benzimidazole-thione moiety.
Anti-inflammatory and Receptor Antagonism
- N’-{4-[2-(1H-Benzimidazol-2-yl)-2-oxoethyl]phenyl}-2-hydroxyacetohydrazide () demonstrates anti-inflammatory activity via COX-2 inhibition. The target compound’s nitro group could similarly modulate inflammatory pathways .
- CGRP Antagonists () highlight the role of nitrobenzamide scaffolds in receptor binding. Structural alignment suggests the target compound may share antagonistic properties but requires empirical validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
